

Spectroscopic Profile of 2-Iodohexane: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodohexane

Cat. No.: B100192

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This guide provides a detailed overview of the spectroscopic data for **2-iodohexane** (CAS No: 18589-27-0), a key alkyl iodide intermediate.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

2-Iodohexane is a secondary haloalkane with the chemical formula $C_6H_{13}I$.^{[1][2]} Its structure consists of a six-carbon hexane chain with an iodine atom substituted at the second carbon position. This structure gives rise to distinct spectroscopic features that are crucial for its identification and characterization. The primary analytical techniques—NMR, IR, and MS—provide complementary information regarding the molecule's carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. For **2-iodohexane**, both 1H and ^{13}C NMR provide key insights into its atomic connectivity.

1H NMR Spectroscopy

The 1H NMR spectrum of **2-iodohexane** is characterized by signals corresponding to the 13 distinct protons in the molecule. The chemical shifts (δ) are influenced by the electronegative

iodine atom, which deshields adjacent protons, causing them to resonate further downfield.

Table 1: Predicted ^1H NMR Data for **2-Iodohexane**

Protons (Position)	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)	Integration
CH_3 (C1)	~1.70	Doublet	~6.8	3H
CH-I (C2)	~4.15	Sextet	~6.8	1H
CH_2 (C3)	~1.80	Multiplet	-	2H
CH_2 (C4)	~1.35	Multiplet	-	2H
CH_2 (C5)	~1.30	Multiplet	-	2H
CH_3 (C6)	~0.90	Triplet	~7.2	3H

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **2-iodohexane** displays six unique signals, corresponding to each carbon atom in the molecule. The carbon atom bonded to the iodine (C2) is significantly shifted due to the "heavy atom effect."

Table 2: ^{13}C NMR Data for **2-Iodohexane**

Carbon Atom	Chemical Shift (δ , ppm)
C1	28.5
C2	36.0
C3	42.1
C4	30.9
C5	22.3
C6	13.9

(Data sourced from A. Ejchart, Org. Magn. Resonance 15, 22 (1981) as cited by SpectraBase and PubChem).^{[1][3]}

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of **2-iodohexane** is dominated by absorptions from C-H and C-I bonds.

Table 3: Key IR Absorption Bands for **2-iodohexane**

Wavenumber (cm^{-1})	Bond Vibration	Intensity
2850–2960	C-H (sp^3) stretch	Medium-Strong
1450–1470	C-H bend (CH_2)	Medium
1375	C-H bend (CH_3)	Medium
500–600	C-I stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method that results in the formation of a

molecular ion (M^+) and various fragment ions, which are characteristic of the compound's structure.

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of **2-Iodohexane**

m/z	Relative Intensity (%)	Proposed Fragment
212	~5	$[M]^+$ ($C_6H_{13}I$) $^+$
127	~15	$[I]^+$
85	~95	$[M - I]^+$ (C_6H_{13}) $^+$
57	~40	$[C_4H_9]^+$
43	100	$[C_3H_7]^+$
41	~60	$[C_3H_5]^+$

(Data sourced from NIST Mass Spectrometry Data Center).[\[2\]](#)

Experimental Protocols

The data presented in this guide are obtained through standardized spectroscopic techniques. The following are generalized protocols typical for the analysis of a liquid haloalkane like **2-iodohexane**.

NMR Spectroscopy Protocol

A solution of **2-iodohexane** is prepared by dissolving 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) within a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm). The spectrum is acquired on an NMR spectrometer (e.g., operating at 300-500 MHz for 1H) at a constant temperature, typically 298 K. Data acquisition involves a set number of scans, which are then Fourier transformed to produce the final spectrum.

IR Spectroscopy Protocol

For a liquid sample like **2-iodohexane**, the spectrum is typically recorded "neat" (undiluted). A single drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr), which

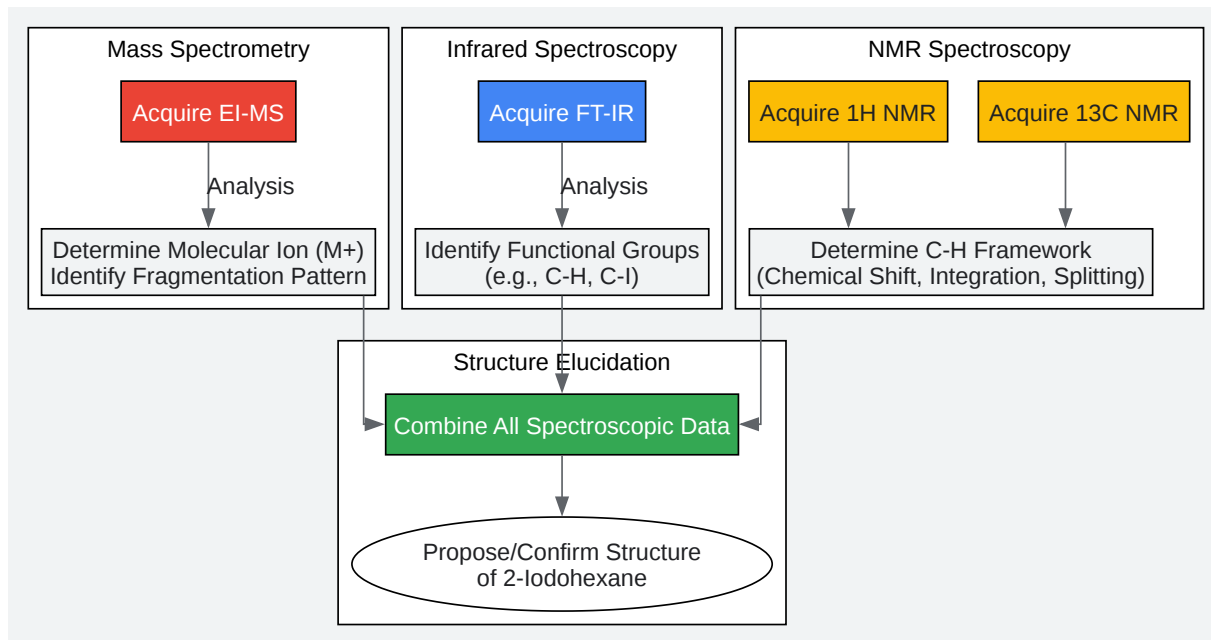
are then pressed together to form a thin liquid film. The plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Mass Spectrometry Protocol

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI-MS), the sample is introduced into the ion source, where it is vaporized and bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The characterization of an organic compound like **2-iodohexane** follows a logical progression of spectroscopic analyses. Each technique provides a piece of the structural puzzle, culminating in an unambiguous identification.



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